Cas no 37182-75-5 (1-(3-Carboxyphenyl)-2-thiourea)

1-(3-Carboxyphenyl)-2-thiourea 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3-[(aminothioxomethyl)amino]-
- 1-(3-Carboxyphenyl)-2-thiourea
- 3-(carbamothioylamino)benzoic acid
- MFCD00060450
- FT-0639367
- CHEMBL334556
- 37182-75-5
- MS-11188
- AKOS006221634
- E85492
- BP10092
- CS-0204455
- JRQJYVACDJEUDZ-UHFFFAOYSA-N
- 3-[(aminocarbothioyl)amino]benzoic acid
- SCHEMBL687614
- BP-10092
- EN300-15238
- 3-thioureidobenzoic acid
- 1-(3-Carboxyphenyl)-2-thiourea, 96%
- 3-[(aminocarbonothioyl)amino]benzoic acid
- AP-381/41075530
- DTXSID20356218
- 3-[(Aminothioxomethyl)amino]benzoic acid
- 3-Thioureido-benzoic acid
- BBL034709
- 3-Carboxyphenylthiourea
- STL417862
- DB-018496
-
- MDL: MFCD00060450
- インチ: InChI=1S/C8H8N2O2S/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
- InChIKey: JRQJYVACDJEUDZ-UHFFFAOYSA-N
- SMILES: S=C(N)NC1=CC=CC(C(O)=O)=C1
計算された属性
- 精确分子量: 196.03100
- 同位素质量: 196.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 3
- Surface Charge: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 75.4
じっけんとくせい
- ゆうかいてん: 187-191 °C (lit.)
- PSA: 107.44000
- LogP: 1.81360
1-(3-Carboxyphenyl)-2-thiourea Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- HazardClass:IRRITANT
1-(3-Carboxyphenyl)-2-thiourea 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-(3-Carboxyphenyl)-2-thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275125-1g |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 98% | 1g |
¥117.00 | 2024-05-16 | |
Enamine | EN300-15238-0.25g |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 0.25g |
$19.0 | 2023-02-09 | ||
Ambeed | A704837-250mg |
3-Thioureidobenzoic acid |
37182-75-5 | 95% | 250mg |
$11.0 | 2025-02-21 | |
TRC | B415480-50mg |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275125-5g |
1-(3-Carboxyphenyl)-2-thiourea |
37182-75-5 | 98% | 5g |
¥661.00 | 2024-05-16 | |
Enamine | EN300-15238-1.0g |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 1.0g |
$26.0 | 2023-02-09 | ||
Enamine | EN300-15238-0.5g |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 0.5g |
$21.0 | 2023-02-09 | ||
Enamine | EN300-15238-2500mg |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 2500mg |
$29.0 | 2023-09-26 | ||
Enamine | EN300-15238-5000mg |
3-(carbamothioylamino)benzoic acid |
37182-75-5 | 5000mg |
$50.0 | 2023-09-26 | ||
1PlusChem | 1P003DDA-1g |
3-Thioureidobenzoic acid |
37182-75-5 | 95% | 1g |
$18.00 | 2025-02-19 |
1-(3-Carboxyphenyl)-2-thiourea 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
1-(3-Carboxyphenyl)-2-thioureaに関する追加情報
Research Briefing on 1-(3-Carboxyphenyl)-2-thiourea (CAS: 37182-75-5) in Chemical Biology and Pharmaceutical Applications
1-(3-Carboxyphenyl)-2-thiourea (CAS: 37182-75-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a thiourea moiety linked to a carboxyphenyl group, exhibits versatile reactivity, making it a promising candidate for drug development and biochemical studies. Recent studies have explored its role as a building block for novel pharmacophores, its interactions with biological targets, and its potential in addressing unmet medical needs.
One of the key areas of investigation has been the compound's ability to modulate enzyme activity. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-(3-Carboxyphenyl)-2-thiourea acts as an effective inhibitor of carbonic anhydrase isoforms, particularly CA-IX, which is overexpressed in various cancers. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the enzyme's active site, revealing hydrogen bonding interactions between the thiourea group and key residues. These findings suggest potential applications in developing targeted therapies for hypoxic tumors.
In addition to its enzyme inhibitory properties, recent work has highlighted the compound's utility in metal ion chelation. A 2024 study in Bioorganic Chemistry reported that 1-(3-Carboxyphenyl)-2-thiourea forms stable complexes with transition metals, particularly copper(II) and zinc(II), through coordination involving both the thiourea sulfur and carboxylate oxygen. These metal complexes exhibited enhanced antioxidant activity compared to the free ligand, opening new avenues for designing metallodrugs with potential applications in oxidative stress-related disorders.
The compound's role in antimicrobial development has also been explored. A recent publication in European Journal of Medicinal Chemistry (2024) described the synthesis and evaluation of 1-(3-Carboxyphenyl)-2-thiourea derivatives against multidrug-resistant bacterial strains. Several analogs showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the low micromolar range. Structure-activity relationship studies indicated that modifications at the carboxyl group significantly influenced antibacterial potency while maintaining low cytotoxicity against mammalian cells.
From a synthetic chemistry perspective, novel methodologies have been developed for the efficient preparation of 1-(3-Carboxyphenyl)-2-thiourea and its derivatives. A recent advance published in Organic Process Research & Development (2023) presented a green chemistry approach using water as solvent and microwave-assisted synthesis, achieving high yields (85-92%) with reduced reaction times and environmental impact. This improved synthetic route could facilitate larger-scale production for further biological evaluation.
Looking forward, computational studies have begun to explore the broader potential of this scaffold. Molecular docking and dynamics simulations published in Journal of Chemical Information and Modeling (2024) predicted favorable interactions of 1-(3-Carboxyphenyl)-2-thiourea derivatives with several disease-relevant targets, including protein kinases and G-protein-coupled receptors. These in silico findings provide a roadmap for future structure-based drug design efforts centered on this versatile chemical template.
In conclusion, recent research on 1-(3-Carboxyphenyl)-2-thiourea (37182-75-5) demonstrates its multifaceted potential in medicinal chemistry and chemical biology. The compound's unique structural features enable diverse biological activities, from enzyme inhibition to metal chelation and antimicrobial action. Ongoing studies continue to uncover new applications and optimize its pharmacological properties, positioning this scaffold as a valuable tool for addressing current challenges in drug discovery and development.
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